![molecular formula C26H20N4O4 B2562658 5-[(3-氯苯甲酰)氨基]-2-哌嗪-1-基-N,N-二丙基烟酰胺 CAS No. 1251598-18-1](/img/no-structure.png)

5-[(3-氯苯甲酰)氨基]-2-哌嗪-1-基-N,N-二丙基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

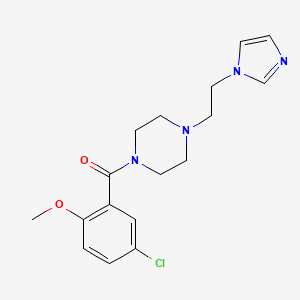

The compound “5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in drug design. The molecule also contains a chlorobenzoyl group, which could potentially contribute to its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a chlorobenzoyl group, and a dipropyl group . The presence of these functional groups would influence the compound’s reactivity and interactions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The chlorobenzoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

Amino acids, which this compound structurally resembles, are generally soluble in water and slightly soluble in alcohol. They have a high melting point due to their ionic properties .科学研究应用

抗菌活性

一些新型衍生物,包括5-[(3-氯苯甲酰)氨基]-2-哌嗪-1-基-N,N-二丙基烟酰胺,已合成并筛选出其抗菌活性。这些化合物对各种测试微生物表现出良好或中等活性,凸显了它们在开发新型抗菌剂方面的潜力(Bektaş 等人,2007)。

抗炎和镇痛特性

包括上述化合物的新型衍生物已对其抗炎和镇痛活性进行了评估。这些化合物显示出有希望的结果,特别是针对革兰氏阳性菌,并表现出剂量依赖性活性,可减轻炎症和疼痛(Al-Omar 等人,2010)。

酶抑制和潜在的神经保护作用

与 5-[(3-氯苯甲酰)氨基]-2-哌嗪-1-基-N,N-二丙基烟酰胺结构相关的化合物已被研究其作为酶抑制剂和神经保护剂的潜力。这些研究表明,此类化合物在治疗与酶功能障碍相关的疾病或神经系统疾病方面可能具有重要作用(Romagnoli 等人,2008)。

抗高血压和利尿活性

相关的哌嗪衍生物已被探索其潜在的抗高血压和利尿活性。这些化合物可能为高血压和相关疾病的治疗提供新途径(Meyer 等人,1989)。

癌症治疗

在癌症治疗方面,某些哌嗪衍生物已被研究其作为化疗剂的潜力。重点在于了解这些化合物如何与癌细胞相互作用以及它们在抑制癌细胞生长方面的有效性(Bindu 等人,2019)。

其他治疗剂的合成

涉及 5-[(3-氯苯甲酰)氨基]-2-哌嗪-1-基-N,N-二丙基烟酰胺等化合物的合成工艺对于开发各种治疗剂至关重要。这些合成方法为药物研究和药物开发做出了重大贡献(Cho 等人,2004)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide involves the reaction of 3-chlorobenzoic acid with propylamine to form 3-chlorobenzamide. This intermediate is then reacted with 2-piperazin-1-yl-N,N-dipropylnicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": ["3-chlorobenzoic acid", "propylamine", "2-piperazin-1-yl-N,N-dipropylnicotinamide", "N,N'-dicyclohexylcarbodiimide (DCC)"], "Reaction": ["Step 1: React 3-chlorobenzoic acid with propylamine in the presence of a coupling agent such as DCC to form 3-chlorobenzamide.", "Step 2: React 3-chlorobenzamide with 2-piperazin-1-yl-N,N-dipropylnicotinamide in the presence of a coupling agent such as DCC to form 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide."] } | |

CAS 编号 |

1251598-18-1 |

分子式 |

C26H20N4O4 |

分子量 |

452.47 |

IUPAC 名称 |

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H20N4O4/c1-15-2-6-18(7-3-15)30-26(32)20-13-27-21-8-5-17(11-19(21)24(20)29-30)25(31)28-12-16-4-9-22-23(10-16)34-14-33-22/h2-11,13,29H,12,14H2,1H3,(H,28,31) |

InChI 键 |

VPDKPDRSSGTBBB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)

![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)

![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)

![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)

![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)